molecular formula C5H6BrNS B1291585 2-Bromo-4-ethylthiazole CAS No. 89322-56-5

2-Bromo-4-ethylthiazole

Cat. No. B1291585
CAS RN: 89322-56-5
M. Wt: 192.08 g/mol
InChI Key: YQWKKYUKBQHMJG-UHFFFAOYSA-N
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Description

“2-Bromo-4-ethylthiazole” is a heterocyclic organic compound that contains a thiazole ring and a bromine atom . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.


Synthesis Analysis

The synthesis of brominated thiazoles, such as “2-Bromo-4-ethylthiazole”, has been revisited in order to update and optimize their production . The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-ethylthiazole” is C5H7BrNS . The InChI code is 1S/C5H7BrNS/c1-2-4-3-8-5(6)7-4/h3,8H,2H2,1H3 .


Chemical Reactions Analysis

Thiazoles, including “2-Bromo-4-ethylthiazole”, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-4-ethylthiazole” is 193.09 g/mol .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-Bromo-4-ethylthiazole: is a valuable intermediate in the synthesis of bioactive molecules. It’s used to create compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, and antiviral properties . Researchers utilize this compound to develop new drugs with potential therapeutic applications.

Antimicrobial Agent Development

The thiazole ring, a component of 2-Bromo-4-ethylthiazole , is known for its antimicrobial properties. This compound can be used to synthesize new antimicrobial agents that target resistant strains of bacteria and other pathogens .

Cancer Research

Thiazole derivatives, including 2-Bromo-4-ethylthiazole , are explored for their anticancer properties. They are used to create compounds that could potentially inhibit the growth of cancer cells and be used in chemotherapy treatments .

Material Science

In material science, 2-Bromo-4-ethylthiazole serves as a building block for creating organic compounds that can be used in various applications, including the development of new polymers or coatings with unique properties .

Chemical Synthesis

This compound is also used in chemical synthesis as a reagent or catalyst to promote specific reactions, leading to the creation of a wide array of chemical products .

Drug Design and Discovery

2-Bromo-4-ethylthiazole: plays a role in drug design and discovery. Its incorporation into drug molecules can enhance the efficacy or modify the pharmacokinetic properties of the drugs .

Neurological Studies

Thiazole derivatives are used in neurological studies to understand the functioning of the nervous system and to develop drugs that can treat neurological disorders .

Agricultural Chemistry

In agricultural chemistry, 2-Bromo-4-ethylthiazole can be used to synthesize compounds that act as pesticides or herbicides, contributing to the protection of crops and yield improvement .

properties

IUPAC Name

2-bromo-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWKKYUKBQHMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89322-56-5
Record name 2-bromo-4-ethyl-1,3-thiazole
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